molecular formula C7H5ClO4S B3037792 4-Chloro-3-formylbenzenesulfonic acid CAS No. 60767-69-3

4-Chloro-3-formylbenzenesulfonic acid

Cat. No. B3037792
Key on ui cas rn: 60767-69-3
M. Wt: 220.63 g/mol
InChI Key: FKBTZADMCXPVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534911B2

Procedure details

2-chlorobenzaldehyde 500 g (3.35 moles) was added to 23% oleum 1050 g (1.35 moles), and the contents were cooled to 0 to 5° C. The reaction mixture was stirred for 2.5 hours between 0-15° C. To this stirred solution, 660 g of 65% oleum (2.41 moles) was added over a period of 2.5 hours, maintaining the temperature below 15° C. The reaction mass was stirred and allowed to come to a temperature of 25-30° C.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1050 g
Type
reactant
Reaction Step One
Name
Quantity
660 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[OH:10][S:11](O)(=[O:13])=[O:12].O=S(=O)=O>>[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([S:11]([OH:13])(=[O:12])=[O:10])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
1050 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
660 g
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.5 hours between 0-15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C
STIRRING
Type
STIRRING
Details
The reaction mass was stirred
CUSTOM
Type
CUSTOM
Details
to come to a temperature of 25-30° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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